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Abstract
Naltriben is a potent and selective antagonist for the delta-opioid receptor, widely utilized in

scientific research to differentiate between δ1 and δ2 opioid receptor subtypes.[1] Beyond its

canonical role, naltriben has been identified as an activator of the Transient Receptor Potential

Melastatin 7 (TRPM7) channel, a non-specific divalent cation channel.[2][3] This dual

pharmacology makes naltriben a valuable tool for investigating the distinct roles of these two

important signaling systems. This technical guide provides a comprehensive overview of

naltriben's chemical structure, physicochemical properties, and its complex pharmacological

actions. Detailed experimental protocols for its characterization and visualizations of its

signaling pathways are included to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties
Naltriben, with the IUPAC name (1S,2S,13R,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-

azaheptacyclo[13.9.1.0¹﹐¹³.0²﹐²¹.0⁴﹐¹².0⁵﹐¹⁰.0¹⁹﹐²⁵]pentacosa-4(12),5,7,9,15,17,19(25)-

heptaene-2,16-diol, is a derivative of naltrexone.[4] Its chemical structure is characterized by a

rigid pentacyclic framework incorporating a benzofuran moiety, which contributes to its high

affinity and selectivity for the delta-opioid receptor.[5]
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Table 1: Physicochemical Properties of Naltriben
Property Value Source

Molecular Formula C₂₆H₂₅NO₄ [4]

Molecular Weight 415.5 g/mol [4]

CAS Number 111555-58-9 [4]

XLogP3 3.6 [4]

Hydrogen Bond Donor Count 2 [6]

Hydrogen Bond Acceptor

Count
4 [6]

Rotatable Bond Count 2 [6]

Topological Polar Surface Area 66.1 Å² [4]

Table 2: Physicochemical Properties of Naltriben
Mesylate

Property Value Source

Molecular Formula C₂₇H₂₉NO₇S [7]

Molecular Weight 511.6 g/mol [7]

CAS Number 122517-78-6 [8]

Topological Polar Surface Area 129 Å² [7]

Pharmacological Properties
Naltriben exhibits a dual pharmacological profile, acting as a potent and selective δ₂-opioid

receptor antagonist and an activator of the TRPM7 channel.[2][3]

Opioid Receptor Antagonism
Naltriben is a highly selective antagonist for the delta-opioid receptor, with a preference for the

δ₂ subtype.[9] This selectivity allows its use in distinguishing the pharmacological effects
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mediated by different delta-opioid receptor subtypes.[5] At higher concentrations, it can also

exhibit agonist activity at kappa-opioid receptors.[5]

Table 3: Naltriben Binding Affinities (Ki) at Opioid
Receptors

Receptor Subtype Ki (nM) Cell Line/Tissue Source

δ₂-Opioid Receptor 0.013
CHO-DG44 cells

(mouse receptor)
[8]

μ-Opioid Receptor 12
COS-7 cells (rat

receptor)
[8]

μ-Opioid Receptor 19.79 ± 1.12
Rat cortex

membranes
[10]

κ-Opioid Receptor 13
PC12 cells (mouse

receptor)
[8]

κ₂-Opioid Receptor 82.75 ± 6.32
Rat cortex

membranes
[10]

TRPM7 Channel Activation
Naltriben has been identified as a selective positive gating modulator of the TRPM7 channel.[2]

This activation leads to an influx of divalent cations, such as Ca²⁺ and Mg²⁺, into the cell.[2]

Table 4: Naltriben Potency at TRPM7 Channel
Parameter Value Cell Line Source

EC₅₀ ~20 µM

HEK293 cells

expressing mouse

TRPM7

[1][2]

Signaling Pathways
Delta-Opioid Receptor Signaling
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As an antagonist, naltriben blocks the canonical signaling pathway of the delta-opioid receptor.

Agonist binding to the δ-opioid receptor, a G-protein coupled receptor (GPCR), typically leads

to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Furthermore, activation of the delta-opioid receptor can stimulate the mitogen-activated protein

kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated

kinases 1 and 2 (ERK1/2).[11] Naltriben, by blocking the receptor, prevents these downstream

signaling events.

Delta-Opioid Receptor Signaling
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Naltriben antagonism of delta-opioid receptor signaling.

TRPM7 Channel Signaling
Naltriben directly activates the TRPM7 channel, leading to an influx of Ca²⁺ and Mg²⁺. The

increased intracellular Ca²⁺ can, in turn, activate downstream signaling pathways, including the

MAPK/ERK cascade.[2][12] This activation has been shown to enhance glioblastoma cell

migration and invasion.[2]
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TRPM7 Channel Signaling
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Naltriben-mediated activation of the TRPM7 channel.

Experimental Protocols
Radioligand Binding Assay for Delta-Opioid Receptor
This protocol outlines a competitive radioligand binding assay to determine the binding affinity

(Ki) of naltriben for the delta-opioid receptor.

Materials:

Cell membranes expressing the delta-opioid receptor (e.g., from CHO cells or rat brain

tissue).

Radioligand: [³H]-Naltrindole or another suitable δ-selective radioligand.

Unlabeled naltriben.

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

96-well microplates.

Filtration apparatus.

Scintillation counter and scintillation cocktail.
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Procedure:

Membrane Preparation: Homogenize the tissue or cells in ice-cold binding buffer and

centrifuge to pellet the membranes. Resuspend the pellet in fresh binding buffer and

determine the protein concentration.

Assay Setup: In a 96-well plate, set up the following in triplicate:

Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and

binding buffer.

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of

unlabeled naloxone (e.g., 10 µM).

Competition: Add membrane preparation, radioligand, and varying concentrations of

naltriben.

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell

harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the log concentration of

naltriben. Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the ability of naltriben to antagonize agonist-stimulated G-protein

activation at the delta-opioid receptor.

Materials:

Cell membranes expressing the delta-opioid receptor.
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[³⁵S]GTPγS.

Unlabeled GTPγS.

GDP.

A selective delta-opioid receptor agonist (e.g., SNC80).

Naltriben.

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Scintillation counter and scintillation cocktail.

96-well filter plates.

Procedure:

Membrane Preparation: Prepare membranes as described in the radioligand binding assay

protocol.

Assay Setup: In a 96-well plate, add the following in order:

Assay buffer.

Varying concentrations of naltriben.

A fixed concentration of the delta-opioid agonist (typically its EC₈₀).

Membrane suspension.

GDP (to a final concentration of 10-30 µM).

Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.

Incubation: Incubate the plate at 30°C for 60 minutes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates.

Wash the filters with ice-cold assay buffer.

Detection: Dry the filter plates, add scintillation cocktail, and count the radioactivity.

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of

naltriben to determine its antagonistic potency (IC₅₀ or Kₑ).

Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the pharmacological characterization of

naltriben.
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Pharmacological Characterization Workflow
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Workflow for the pharmacological characterization of naltriben.

Conclusion
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Naltriben is a versatile pharmacological tool with a well-characterized profile as a selective δ₂-

opioid receptor antagonist and a TRPM7 channel activator. Its distinct activities at these two

important molecular targets provide a unique opportunity for researchers to dissect their

respective roles in various physiological and pathological processes. The data and protocols

presented in this guide are intended to facilitate further investigation into the complex

pharmacology of naltriben and to aid in the development of novel therapeutics targeting the

delta-opioid and TRPM7 signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-naltriben]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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